molecular formula C21H21N3O4S2 B12461433 Ethyl 4-[({[6-(propanoylamino)-1,3-benzothiazol-2-yl]sulfanyl}acetyl)amino]benzoate

Ethyl 4-[({[6-(propanoylamino)-1,3-benzothiazol-2-yl]sulfanyl}acetyl)amino]benzoate

Cat. No.: B12461433
M. Wt: 443.5 g/mol
InChI Key: MLKFPIFWCJWJNO-UHFFFAOYSA-N
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Description

Ethyl 4-[({[6-(propanoylamino)-1,3-benzothiazol-2-yl]sulfanyl}acetyl)amino]benzoate is a complex organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by its unique structure, which includes a benzothiazole ring, a propanoylamino group, and an ethyl ester group

Preparation Methods

The synthesis of Ethyl 4-[({[6-(propanoylamino)-1,3-benzothiazol-2-yl]sulfanyl}acetyl)amino]benzoate involves multiple steps, starting with the preparation of the benzothiazole core. One common method involves the cyclization of 2-aminothiophenol with a carboxylic acid derivative under acidic conditions to form the benzothiazole ring. The propanoylamino group is then introduced through an acylation reaction using propanoyl chloride. Finally, the ethyl ester group is added via esterification with ethanol in the presence of a strong acid catalyst .

Chemical Reactions Analysis

Ethyl 4-[({[6-(propanoylamino)-1,3-benzothiazol-2-yl]sulfanyl}acetyl)amino]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, where nucleophiles such as amines or thiols replace the existing functional groups.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 4-[({[6-(propanoylamino)-1,3-benzothiazol-2-yl]sulfanyl}acetyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with various enzymes and receptors, leading to the inhibition of their activity. This interaction can result in the disruption of cellular processes, such as DNA replication and protein synthesis, ultimately leading to cell death. The propanoylamino group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy .

Comparison with Similar Compounds

Ethyl 4-[({[6-(propanoylamino)-1,3-benzothiazol-2-yl]sulfanyl}acetyl)amino]benzoate can be compared to other benzothiazole derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H21N3O4S2

Molecular Weight

443.5 g/mol

IUPAC Name

ethyl 4-[[2-[[6-(propanoylamino)-1,3-benzothiazol-2-yl]sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C21H21N3O4S2/c1-3-18(25)23-15-9-10-16-17(11-15)30-21(24-16)29-12-19(26)22-14-7-5-13(6-8-14)20(27)28-4-2/h5-11H,3-4,12H2,1-2H3,(H,22,26)(H,23,25)

InChI Key

MLKFPIFWCJWJNO-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC2=C(C=C1)N=C(S2)SCC(=O)NC3=CC=C(C=C3)C(=O)OCC

Origin of Product

United States

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